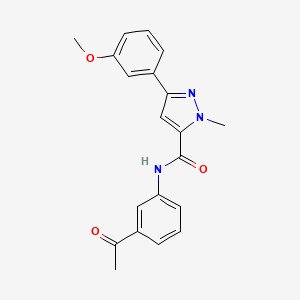

N-(3-acetylphenyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Description

N-(3-Acetylphenyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative characterized by three key structural features:

- A methyl group at the pyrazole’s 1-position, enhancing steric stability.

- A 3-methoxyphenyl group at the 3-position, contributing electron-donating effects and influencing aromatic interactions.

This compound is hypothesized to exhibit biological activity due to its structural resemblance to pharmacologically active pyrazole derivatives, such as kinase inhibitors or TRPV1 antagonists .

Properties

IUPAC Name |

N-(3-acetylphenyl)-5-(3-methoxyphenyl)-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3/c1-13(24)14-6-4-8-16(10-14)21-20(25)19-12-18(22-23(19)2)15-7-5-9-17(11-15)26-3/h4-12H,1-3H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRSKKGUTFWKPHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=NN2C)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-(3-acetylphenyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 3-acetylphenyl hydrazine with appropriate aromatic aldehydes, followed by cyclization to form the pyrazole ring. Various methods have been explored to enhance yield and purity, including microwave-assisted synthesis and one-pot reactions that streamline the process.

Synthetic Route Example

A representative synthetic route is as follows:

- Starting Materials : 3-acetylphenyl hydrazine and 3-methoxybenzaldehyde.

- Reaction Conditions : The reaction is conducted under reflux conditions in an appropriate solvent such as ethanol or acetic acid.

- Cyclization : Following the initial reaction, cyclization occurs, leading to the formation of the pyrazole ring.

- Purification : The product is purified through recrystallization or chromatography.

Pharmacological Properties

This compound exhibits a range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.

Anti-inflammatory Activity

Research has demonstrated that compounds with a pyrazole nucleus possess significant anti-inflammatory properties. For instance, studies have shown that derivatives similar to this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

| Compound | % Inhibition (TNF-α) | % Inhibition (IL-6) |

|---|---|---|

| This compound | TBD | TBD |

| Dexamethasone | 76% | 86% |

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrazole derivatives. For example, certain compounds have shown IC50 values ranging from 5–29 µM against various cancer cell lines, indicating promising therapeutic potential.

Case Study: Anticancer Efficacy

In a study assessing the anticancer activity of related pyrazole compounds:

- Compounds Tested : A series of 1,5-diarylpyrazoles were evaluated for their cytotoxic effects on cancer cell lines.

- Results : Some derivatives exhibited potent activity against breast and colon cancer cells, with notable selectivity towards cancerous cells over normal cells.

The biological activity of this compound is believed to be mediated through multiple pathways:

- Inhibition of Cyclooxygenase Enzymes (COX) : Similar compounds have been shown to inhibit COX enzymes, reducing prostaglandin synthesis and thereby alleviating inflammation.

- Modulation of Cytokine Production : The compound may modulate the production of pro-inflammatory cytokines, contributing to its anti-inflammatory effects.

- Induction of Apoptosis in Cancer Cells : Through various signaling pathways, this compound may trigger apoptosis in malignant cells while sparing normal cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Carboxamides

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 3-methoxyphenyl (electron-donating) contrasts with chloro/cyano substituents in 3a and trifluoromethyl in , which may reduce metabolic stability but enhance target binding.

- Synthetic Yields : EDCI/HOBt-mediated couplings (e.g., 3a: 68% yield) are reliable for pyrazole carboxamides, suggesting the target compound could be synthesized similarly .

Physicochemical Properties

- Melting Points: Derivatives with polar groups (e.g., cyano in 3a: 133–135°C) exhibit higher melting points than non-polar analogs. The target compound’s acetyl group may lower its melting point compared to 3a.

Molecular Modeling and Docking

AutoDock Vina simulations suggest that substituent bulkiness (e.g., tert-butyl in ) improves binding pocket occupancy. The target compound’s 3-acetylphenyl may engage in π-π stacking or hydrogen bonding, depending on the target protein’s active site.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.